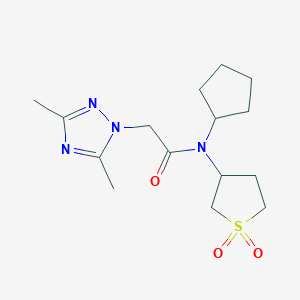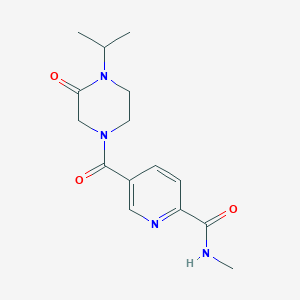![molecular formula C11H17KN4O3 B6966678 potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6966678.png)
potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate is a complex organic compound featuring a pyrazole ring, a carbamoyl group, and a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then functionalized with a methylpropyl group via alkylation.
Next, the pyrazole derivative undergoes a reaction with an isocyanate to introduce the carbamoyl group. The final step involves the reaction of this intermediate with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biological research, this compound can be investigated for its potential as a bioactive molecule. The pyrazole ring is a common motif in many pharmaceuticals, and derivatives of this compound could exhibit interesting biological activities, such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the pyrazole ring and carbamoyl group suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure. Its potassium salt form also makes it potentially useful in applications requiring ionic compounds.
Wirkmechanismus
The mechanism by which potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the carbamoyl group could form covalent bonds with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate: Similar structure but without the potassium ion.
2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]propanoate: Similar structure with a propanoate group instead of acetate.
Potassium;2-[2-methylpropyl(1H-pyrazol-3-ylmethylcarbamoyl)amino]acetate: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
Potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate is unique due to the specific positioning of its functional groups and the presence of the potassium ion. This unique structure can lead to distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3.K/c1-8(2)6-15(7-10(16)17)11(18)12-5-9-3-4-13-14-9;/h3-4,8H,5-7H2,1-2H3,(H,12,18)(H,13,14)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMKLAEZPHXSG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)[O-])C(=O)NCC1=CC=NN1.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17KN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-1-[(3-methyloxetan-3-yl)methyl]-5-nitroindazole](/img/structure/B6966601.png)
![3-(3-Fluoro-4-methylphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966604.png)
![3-(2-Methoxyphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966615.png)
![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide](/img/structure/B6966619.png)
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![4-(4-ethoxy-6-methylpyrimidin-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966627.png)
![1-Methyl-3-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-1-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6966633.png)
![2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide](/img/structure/B6966636.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)


![7-[[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one](/img/structure/B6966668.png)
![1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea](/img/structure/B6966672.png)
